molecular formula C11H16N2O7 B12106044 1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

Cat. No.: B12106044
M. Wt: 288.25 g/mol
InChI Key: ZJQLVUOUHLNLDA-UHFFFAOYSA-N
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Description

2’-O-Methyl-5-hydroxyMethyluridine is a modified nucleoside that belongs to the class of purine nucleoside analogs. This compound has garnered significant attention due to its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of 2’-O-Methyl-5-hydroxyMethyluridine involve the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Methyl-5-hydroxyMethyluridine involves multiple steps. One common method includes the protection of the hydroxyl groups, followed by methylation and subsequent deprotection. The synthesis of 2’-O-Methyl-5-hydroxyMethylcytidine, a related compound, has been developed using phosphoramidite monomers. This method involves the optimization of mild post-synthetic deprotection conditions to enable the synthesis of RNA containing various cytosine modifications .

Industrial Production Methods

Industrial production of 2’-O-Methyl-5-hydroxyMethyluridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is produced in various quantities, ranging from grams for research purposes to several kilograms for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2’-O-Methyl-5-hydroxyMethyluridine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form various derivatives.

    Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving 2’-O-Methyl-5-hydroxyMethyluridine include oxidizing agents and methylating agents. The reaction conditions are typically mild to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions include various methylated and hydroxymethylated derivatives, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

2’-O-Methyl-5-hydroxyMethyluridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.

    Biology: Studied for its role in RNA modifications and epigenetic regulation.

    Medicine: Investigated for its antitumor activity and potential therapeutic applications in treating lymphoid malignancies.

    Industry: Utilized in the development of antiviral drugs and other therapeutic agents

Mechanism of Action

The mechanism of action of 2’-O-Methyl-5-hydroxyMethyluridine involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound targets specific molecular pathways, including the inhibition of DNA polymerase and the activation of apoptotic pathways. The precise molecular targets and pathways involved are still under investigation, but the compound’s ability to induce cell death in cancer cells is well-documented .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-Methyl-5-hydroxyMethyluridine is unique due to its specific methylation pattern and its broad antitumor activity. Unlike other similar compounds, it has shown significant potential in targeting indolent lymphoid malignancies and inducing apoptosis in cancer cells .

Properties

Molecular Formula

C11H16N2O7

Molecular Weight

288.25 g/mol

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)

InChI Key

ZJQLVUOUHLNLDA-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O

Origin of Product

United States

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